N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development, studying receptor interactions, and exploring therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide typically involves the reaction of 4-(3-methoxypiperidin-1-yl)aniline with nicotinoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studying receptor interactions and cellular pathways.
Medicine: It has potential therapeutic applications and is used in drug development.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-naphthamide: Similar structure with a naphthamide group instead of nicotinamide.
N-(4-(3-methoxypiperidin-1-yl)phenyl)picolinamide: Similar structure with a picolinamide group instead of nicotinamide.
Uniqueness
N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide is unique due to its specific combination of a methoxypiperidinyl group and a nicotinamide moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-5-3-11-21(13-17)16-8-6-15(7-9-16)20-18(22)14-4-2-10-19-12-14/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGUATHBKIJMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.